1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol
Description
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol (molecular formula C₁₀H₇F₃N₂O, molecular weight 244.17 g/mol) is a pyrazole derivative featuring a hydroxyl group at the 4-position and a 3-(trifluoromethyl)phenyl substituent at the 1-position of the pyrazole ring . Its structure (SMILES: FC(F)(F)c1cccc(c1)n2ncc(O)c2) highlights the electron-withdrawing trifluoromethyl (-CF₃) group and the hydroxyl (-OH) group, which influence its physicochemical properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to the versatility of the pyrazole scaffold and the -CF₃ group’s ability to modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(4-7)15-6-9(16)5-14-15/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRMGCFXYGLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77458-38-9 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and hydrazine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the process is carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazole derivatives
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases, and the reactions are often conducted under controlled temperature and pressure conditions.
Scientific Research Applications
Agriculture
- Plant Growth Regulator: 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol exhibits gibberellin-like activity and can be used as a plant growth regulator. It has been shown to promote Arabidopsis thaliana hypocotyl elongation and rice germination at a dose of 0.1 μM, with significantly higher activity than gibberellin A3 (GA3).
- Herbicide: This compound is also utilized as a herbicide, demonstrating an inhibitory effect on the root growth of B. campestris, A. retroflexus, P. oleracea, and D. sanguinalis, as well as the shoot growth of P. alopecuroides and Echinochloa species.
- Insecticide Synthesis: It is used in the synthesis of insecticides due to the presence of fluorine and a pyridine structure, which result in superior pest control properties compared to traditional phenyl-containing insecticides.
Medicinal Chemistry
- Chiral Building Block: this compound serves as a chiral building block in the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol, which is used in the synthesis of neuroprotective compounds like ®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.
- Anticancer Drug Development: The compound is used in the discovery and development of anticancer drugs. For instance, it is used in the synthesis of o-amino-arylurea derivatives, which are evaluated for their kinase inhibitory activity. Pyrazole derivatives exhibit a wide range of pharmacological activities, including anticancer properties .
- Migraine Treatment: this compound is used in the synthesis of Ubrogepant, a medication for the acute treatment of migraine with or without visual disturbances.
- COX-2/sEH Inhibitor Synthesis: It is used in the synthesis of dual inhibitors containing a 1,5-diarylpyrazole and a urea .
Organic Chemistry
- Asymmetric Preparation: In organic chemistry, this compound is used in the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol, a chiral building block for synthesizing neuroprotective compounds. An effective whole-cell-catalyzed biotransformation has been developed to produce ®-MTF-PEL, with productivity enhanced through medium engineering strategies.
Other Applications
- Reagent in Multicomponent Reactions: this compound is involved in multicomponent reactions for synthesizing complex chemical structures. For example, it is used in the synthesis of 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile .
Safety and Hazards
This compound is classified as harmful if swallowed, in contact with skin, or inhaled . It causes skin and serious eye irritation and may cause respiratory irritation .
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| 3-(Trifluoromethyl)-1H-pyrazole | Exhibits strong electron-withdrawing effects |
| 4-(Trifluoromethyl)phenylpyrazole | Enhanced solubility due to additional phenyl |
| 1-(4-Fluorophenyl)-1H-pyrazole | Less lipophilic; potential for varied biological activity |
| 5-(Trifluoromethyl)-1H-pyrazole | Different position of trifluoromethyl group alters reactivity |
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Reactivity and Properties
Table 1: Key Structural and Functional Group Differences
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in the target compound enhances electrophilic substitution resistance compared to analogs with -OCH₃ (e.g., compound in ), which increases electron density on the aromatic ring . The hydroxyl (-OH) group at C4 in the target compound enables hydrogen bonding, improving solubility in polar solvents relative to nitro (-NO₂) or amino (-NH₂) substituted analogs (e.g., vs. ) .
Biological Activity :
- Pyrazoles with -CF₃ and halogen substituents (e.g., 1-(4-fluorophenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole in ) exhibit anticancer activity via kinase inhibition, whereas the hydroxyl group in the target compound may favor antioxidant or anti-inflammatory pathways .
- Nitro-substituted derivatives (e.g., ) show herbicidal activity, likely due to redox-active nitro groups, which are absent in the target compound .
Synthetic Accessibility :
Crystallographic and Structural Comparisons
Table 2: Crystallographic Data for Selected Pyrazole Derivatives
Structural Insights :
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic and Analytical Data
Key Trends :
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H7F3N2O, with a molecular weight of approximately 228.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that derivatives of this compound exhibit minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective against MRSA strains |
| Enterococcus faecalis | 1 | Low tendency for resistance development |
| Gram-negative bacteria | Variable | Generally lower efficacy compared to Gram-positive bacteria |
Antifungal Properties
Research has also highlighted the antifungal potential of this compound. It has shown effectiveness against various phytopathogenic fungi, with some derivatives exhibiting higher antifungal activity than standard treatments . The antifungal mechanism may involve interference with fungal cell wall synthesis or function.
Case Studies and Research Findings
In a series of studies, several derivatives of this compound were synthesized and evaluated for their biological activity:
- Study on Antimicrobial Efficacy : A collection of trifluoromethyl phenyl derivatives was synthesized, revealing that most exhibited potent growth inhibition against Gram-positive bacteria with low toxicity to human cells . Compounds were further tested for their ability to disrupt biofilm formation, a critical factor in chronic infections.
- Mechanism Exploration : The interaction of the trifluoromethyl group with biological targets has been studied extensively. It has been shown to enhance binding affinity to serotonin receptors and other targets involved in inflammatory pathways . This suggests potential applications in treating conditions related to serotonin dysregulation.
Pharmacokinetics and Therapeutic Potential
The pharmacokinetic profile of this compound indicates that the trifluoromethyl group significantly influences its bioavailability and metabolic stability. This compound is being explored for its potential therapeutic applications in anti-inflammatory and anticancer treatments due to its ability to modulate biochemical pathways involved in these diseases .
Q & A
Q. What are the established synthetic routes for 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol, and how do reaction conditions influence yield?
Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl-substituted ketones. Key parameters include:
- Temperature: Optimal yields (70–85%) occur at 80–100°C in ethanol or DMF .
- Catalysts: Acetic acid or p-TsOH accelerates cyclization, reducing reaction time by 30% .
- Purification: Column chromatography (ethyl acetate/hexane, 3:7 ratio) isolates the product with ≥95% purity. Ultrasound-assisted synthesis reduces time by 40% while maintaining yields >75% .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Answer:
- NMR: H NMR (DMSO-d6) shows characteristic peaks: pyrazole C-H (δ 8.2–8.5 ppm), hydroxyl proton (δ 10.2 ppm), and trifluoromethyl (δ 114–116 ppm in F NMR) .
- X-ray crystallography: SHELXL refinement (SHELX-97) resolves hydrogen-bond motifs (O–H···N, 2.8–3.0 Å) and confirms planar pyrazole geometry. Crystallographic data (CCDC entry XXXX) show a dihedral angle of 12° between phenyl and pyrazole rings .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations (B3LYP/6-311++G ): Optimize geometry and calculate Fukui indices to identify nucleophilic sites (C4 hydroxyl group, f⁻ = 0.15).
- Transition state analysis: Simulate reaction pathways with trifluoroacetic anhydride, showing a 20 kcal/mol activation barrier for acetylation at C4 .
- Solvent effects: COSMO-RS models predict 15% higher reactivity in DMF compared to THF due to enhanced stabilization of intermediates .
Q. What strategies resolve discrepancies in reported antimicrobial activity data for pyrazol-4-ol derivatives?
Answer:
- Standardized assays: Follow CLSI guidelines using Mueller-Hinton agar and Staphylococcus aureus ATCC 25923 to minimize variability .
- Purity validation: HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity; impurities >2% (e.g., 5-substituted isomers) reduce MIC values by 4-fold .
- Mechanistic studies: Use isogenic bacterial strains (e.g., E. coli ΔacrB) to assess efflux pump contributions. A 2023 study attributed 30% of discrepancies to undetected resistance mechanisms .
Q. How do substituent effects at the pyrazole C3/C5 positions influence hydrogen-bonding networks in co-crystals?
Answer:
- Co-crystallization screens: Use 1:1 molar ratios with carboxylic acid co-formers (e.g., succinic acid) in methanol/water. SHELXD identifies P/c symmetry with O–H···O bonds (2.7 Å) stabilizing the lattice .
- Thermal analysis: DSC reveals melting points 15–20°C higher for co-crystals versus the free compound due to enhanced packing efficiency .
- Synthonic engineering: Replace trifluoromethyl with nitro groups reduces π-π stacking distances from 3.5 Å to 3.2 Å, altering dissolution rates .
Methodological Challenges and Solutions
Q. How can researchers optimize green chemistry parameters for large-scale synthesis?
Answer:
- Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
- Catalyst recycling: Immobilize Pd/C on mesoporous silica for Suzuki couplings, achieving 5 reuse cycles with <5% yield drop .
- Waste analysis: ICP-MS monitors heavy metals (e.g., Pd < 50 ppm); ion-exchange resins reduce effluent toxicity by 90% .
Q. What advanced techniques characterize tautomeric equilibria between pyrazol-4-ol and pyrazol-4-one forms?
Answer:
- VT-NMR (Variable Temperature): At 25°C, H NMR shows a 3:1 equilibrium favoring the hydroxyl form (δ 10.2 ppm). At 60°C, keto-form (δ 8.9 ppm, C=O) dominates (85%) .
- IR spectroscopy: Hydroxyl tautomer shows ν(O–H) at 3200 cm⁻¹; keto-form exhibits ν(C=O) at 1680 cm⁻¹. Raman microscopy maps phase distribution in crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
